molecular formula C9H11N3O2 B1419539 Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate CAS No. 74455-30-4

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1419539
CAS No.: 74455-30-4
M. Wt: 193.2 g/mol
InChI Key: UBEYZIPJHWUTOV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with malononitrile in the presence of ammonium acetate can yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The cyano and amino groups can interact with biological targets, leading to the modulation of their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate: Similar structure but with a phenyl group instead of a methyl group.

    Ethyl 3-amino-4-cyano-5-ethyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Biological Activity

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate (CAS Number: 74455-30-4) is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications, supported by research findings and case studies.

PropertyValue
Molecular FormulaC₉H₁₁N₃O₂
Molecular Weight193.203 g/mol
LogP1.53488
DensityNot available
Melting PointNot available
Boiling PointNot available

The synthesis of this compound typically involves multi-step reactions starting from precursors such as ethyl acetoacetate and malononitrile under acidic or basic conditions. The compound's biological activity is largely attributed to its functional groups, particularly the amino and cyano groups, which can interact with various biological targets.

The mechanism of action varies based on the application:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways.
  • Biochemical Probes : It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways, potentially influencing cellular processes.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, a study demonstrated that certain pyrrole derivatives showed effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 5 µM to 77 µM against Mycobacterium tuberculosis .

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways. The structural characteristics of the compound allow it to interact with DNA and inhibit cancer cell proliferation .

Case Studies

  • Study on Antiviral Activity : A recent investigation into pyrrole derivatives indicated that compounds similar to this compound exhibited antiviral activity against hepatitis B virus (HBV), with effective concentrations (EC50) in the low micromolar range (1.1–7.7 µM) while maintaining low cytotoxicity (CC50 > 80 µM) .
  • Antituberculosis Research : Another study focused on the development of pyrrole-based compounds targeting Mycobacterium tuberculosis, where derivatives demonstrated promising antimicrobial efficacy with MIC values significantly lower than traditional treatments .

Applications in Materials Science

Beyond its biological applications, this compound is also utilized in materials science for developing organic semiconductors and conductive polymers. Its unique structure allows for the formation of conductive networks essential for electronic applications .

Properties

IUPAC Name

ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-3-14-9(13)8-7(11)6(4-10)5(2)12-8/h12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEYZIPJHWUTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666443
Record name Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74455-30-4
Record name Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
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Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
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Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
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Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
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Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

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